molecular formula C5H10ClN3O B13618028 (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride

(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride

Cat. No.: B13618028
M. Wt: 163.60 g/mol
InChI Key: OMLDIPXJEVQNOP-HKTIBRIUSA-N
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Description

(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system that contributes to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as automated synthesis and real-time monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It is also employed in the development of biochemical assays.

Medicine

Medically, this compound has potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one: The base form without the hydrochloride group.

    Hexahydropyrrolo[3,4-d]imidazolidin-2-one: A structurally similar compound with fewer hydrogen atoms.

Uniqueness

(3aR,6aS)-octahydropyrrolo[3,4-d]imidazolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c9-5-7-3-1-6-2-4(3)8-5;/h3-4,6H,1-2H2,(H2,7,8,9);1H/t3-,4+;

InChI Key

OMLDIPXJEVQNOP-HKTIBRIUSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CN1)NC(=O)N2.Cl

Canonical SMILES

C1C2C(CN1)NC(=O)N2.Cl

Origin of Product

United States

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